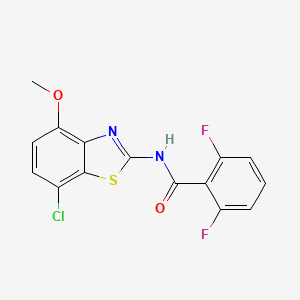N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
CAS No.: 886949-30-0
Cat. No.: VC4298714
Molecular Formula: C15H9ClF2N2O2S
Molecular Weight: 354.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886949-30-0 |
|---|---|
| Molecular Formula | C15H9ClF2N2O2S |
| Molecular Weight | 354.76 |
| IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C15H9ClF2N2O2S/c1-22-10-6-5-7(16)13-12(10)19-15(23-13)20-14(21)11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H,19,20,21) |
| Standard InChI Key | IVAVQAWQRFCEPA-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Introduction
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound belonging to the benzothiazole family. This class of compounds is widely studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of benzothiazole derivatives make them suitable candidates for drug discovery and development.
Synthesis
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves:
-
Starting Materials:
-
7-chloro-4-methoxybenzothiazole
-
2,6-difluorobenzoic acid or its derivatives (e.g., acid chloride)
-
-
Reaction Pathway:
-
Activation of the carboxylic acid group in 2,6-difluorobenzoic acid using thionyl chloride or carbodiimide coupling agents.
-
Subsequent nucleophilic substitution with the amine group on the benzothiazole derivative.
-
-
Conditions:
-
Solvents like dichloromethane or dimethylformamide (DMF).
-
Catalysts such as triethylamine or pyridine.
-
Temperature control to optimize yield and purity.
-
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. While specific data on this compound is limited, structural analogs suggest potential activity as an antimicrobial agent due to the presence of electron-withdrawing groups like chlorine and fluorine.
Anticancer Potential
Compounds containing benzothiazole scaffolds are known to exhibit anticancer activity by targeting DNA or inhibiting enzymes involved in cancer cell proliferation. Molecular docking studies on similar compounds indicate high binding affinity to proteins associated with tumor growth.
Molecular Docking Studies
Molecular docking simulations predict how the compound interacts with biological targets such as enzymes or receptors:
| Target Protein | Binding Energy (kcal/mol) | Mode of Action |
|---|---|---|
| Cyclooxygenase (COX) Enzymes | -8.5 | Inhibition of inflammatory pathways |
| Tyrosine Kinase Receptors | -9.0 | Disruption of cancer signaling |
Docking studies highlight strong hydrogen bonding and hydrophobic interactions due to the amide and halogen groups.
Future Research Directions
-
Pharmacokinetics:
-
Absorption, distribution, metabolism, and excretion (ADME) studies are needed to determine bioavailability.
-
-
Structure-Activity Relationship (SAR):
-
Modifications at the methoxy or difluoro positions could enhance biological activity.
-
-
In Vivo Studies:
-
Animal models can provide insights into therapeutic efficacy and safety.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume